
7-Phenyltridecane
Overview
Description
7-Phenyltridecane is an organic compound classified as an alkylbenzene. Its molecular formula is C19H32 , and it has a molecular weight of 260.46 g/mol . This compound is characterized by a phenyl group attached to the seventh carbon of a tridecane chain. It is a colorless liquid at room temperature and is primarily used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Phenyltridecane can be synthesized through the Friedel-Crafts alkylation of benzene with 1-chlorotridecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions are less common but can lead to the formation of alkylated cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted phenyltridecanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylated cyclohexane derivatives.
Substitution: Halogenated phenyltridecanes.
Scientific Research Applications
7-Phenyltridecane (C19H32) is an organic compound with potential applications in various scientific fields. It is an alkane hydrocarbon featuring a phenyl group attached to a tridecane chain .
Chemical Properties and Detection
this compound is one of the compounds identified in the n-hexane extract of certain plants . Comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC-MS) methods facilitate the separation and identification of compounds like this compound in complex samples, such as tea tree oil, by comparing their retention times .
Occurrence in Plants
this compound is found in parsley, dill, celery, and coriander . It is also present in C. silvatica . The compound is more enriched in parsley .
Potential Applications
While specific applications of this compound are still under investigation, related compounds and derivatives have demonstrated several potential uses:
- Antimicrobial Activity: Aromatic hydrocarbons, including decane derivatives, exhibit antifungal and antibacterial activities .
- Anti-inflammatory Properties: Methyl undecane, an alkane hydrocarbon, has anti-inflammatory properties . Undecane, another naturally occurring alkane hydrocarbon, has diverse biological activities such as anti-inflammatory, antiallergic, and immunosuppressant effects .
- Antitumor Properties: Fatty acids and other compounds identified alongside phenyl undecane in plant extracts show potential antitumor properties .
Biofuel Source
Aliphatic hydrocarbons derived from vegetable oils are economically important as a source of green biofuel . Dodecane, an alkane hydrocarbon, is mainly used in green diesel biofuel production .
Diesel Ignitability
this compound has a cetane number of 41 . The cetane number is an important property of diesel fuel that indicates its ignitability . The carbon number of the longest chain (CM), the carbon number of the longest side chain (CSL), and the carbon number at the 1-position from the aromatic ring (C1A) are all six for this compound .
Mechanism of Action
The mechanism of action of 7-Phenyltridecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are largely non-specific, driven by hydrophobic forces rather than specific binding to receptors or enzymes .
Comparison with Similar Compounds
- 1-Phenyltridecane
- 1-Phenyldodecane
- 1-Phenyltetradecane
- 1-Phenylundecane
Comparison: 7-Phenyltridecane is unique due to the position of the phenyl group on the seventh carbon, which can influence its physical properties and reactivity compared to other phenylalkanes. For instance, 1-Phenyltridecane has the phenyl group attached to the first carbon, which can lead to different steric and electronic effects .
Biological Activity
7-Phenyltridecane is a hydrocarbon compound belonging to the family of phenylalkanes. It is characterized by a tridecane backbone with a phenyl group attached at the seventh carbon position. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates that it consists of 16 carbon atoms and 26 hydrogen atoms, with the phenyl group contributing to its unique properties.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant activity. In a study evaluating the antioxidant efficiency of various compounds, this compound was found to contribute approximately 9.10% to the overall antioxidant activity of the tested extracts. The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure the ability of compounds to scavenge free radicals and reduce oxidative stress .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies on essential oils containing this compound have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, extracts from umbelliferous vegetables containing this compound demonstrated higher inhibition zones against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on human tumor cell lines. These studies revealed promising results, with significant cytotoxicity observed against colon carcinoma cell lines. The mechanism of action appears to involve inducing apoptosis in cancer cells, which is crucial for developing new anticancer therapies .
Summary of Key Studies
Case Studies
- Antioxidant Study : In a comprehensive evaluation of various plant extracts, this compound was isolated and tested for its ability to scavenge free radicals. The results indicated a strong correlation between the concentration of this compound and its antioxidant capacity.
- Antimicrobial Evaluation : A study on essential oils extracted from culinary herbs showed that those containing this compound exhibited enhanced antibacterial properties compared to those without it.
- Cancer Cell Line Testing : In vitro assays conducted on colon cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
Properties
IUPAC Name |
tridecan-7-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZNWPPLCVUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178730 | |
Record name | (Tridecan-7-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-01-3 | |
Record name | 7-Phenyltridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Phenyltridecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Tridecan-7-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-PHENYLTRIDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI5CKX8LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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